

pyrimidine-4,5,6-triamine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: pyrimidine-4,5,6-triamine

Cat. No.: B090907 Get Quote

An In-depth Technical Guide to the Chemical Properties of Pyrimidine-4,5,6-triamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **pyrimidine-4,5,6-triamine**, a key intermediate in the synthesis of various biologically active compounds, particularly purine derivatives.

Core Chemical Properties

Pyrimidine-4,5,6-triamine, also known as 4,5,6-triaminopyrimidine, is a stable, white crystalline solid at room temperature.[1] It has low solubility in water but exhibits good solubility in many organic solvents.[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **pyrimidine-4,5,6-triamine**.



Property	Value	Source
Molecular Formula	C4H7N5	INVALID-LINK
Molar Mass	125.13 g/mol	INVALID-LINK
Melting Point	257 °C (decomposes)	INVALID-LINK
Boiling Point (Predicted)	406.2 ± 40.0 °C	INVALID-LINK
Density (Predicted)	1.512 ± 0.06 g/cm ³	INVALID-LINK
pKa (Predicted)	5.60 ± 0.30	INVALID-LINK
LogP	-0.7768	ChemScene

Experimental Protocols Synthesis of Pyrimidine-4,5,6-triamine

A common and effective method for the synthesis of **pyrimidine-4,5,6-triamine** is through the reduction of 4,6-diamino-5-nitrosopyrimidine.

Materials:

- Wetted 4,6-diamino-5-nitrosopyrimidine
- Methanol
- 5% Palladium on carbon (Pd/C) catalyst
- · Hydrogen gas
- Autoclave/Reaction column
- Filtration apparatus
- Rotary evaporator

Procedure:



- Load the wetted 4,6-diamino-5-nitrosopyrimidine into a suitable reaction column or autoclave.
- Add methanol to the reaction vessel.
- Carefully add the 5% palladium on carbon catalyst to the mixture.
- Seal the reaction vessel and introduce a hydrogen atmosphere.
- Stir the reaction mixture at room temperature.
- Monitor the reaction until completion.
- Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
- Filter the reaction mixture to remove the palladium on carbon catalyst.
- Remove the methanol from the filtrate by evaporation under reduced pressure (e.g., using a rotary evaporator).
- The resulting **pyrimidine-4,5,6-triamine** can often be used directly in subsequent reaction steps without further purification, with yields reported to be around 95%.

Purification by Recrystallization

If further purification is required, recrystallization can be employed. The choice of solvent is critical and may require some experimentation.

General Procedure:

- Dissolve the crude **pyrimidine-4,5,6-triamine** in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture).
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the crystals by filtration.



- Wash the crystals with a small amount of cold solvent.
- · Dry the purified crystals under vacuum.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent such as DMSO-d₆.
- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the amine protons and the pyrimidine ring proton.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the pyrimidine ring.

Infrared (IR) Spectroscopy:

- Sample Preparation: The IR spectrum can be obtained using a KBr pellet or as a nujol mull.
- Expected Absorptions: Characteristic absorption bands are expected for N-H stretching of the amine groups, as well as C=C and C=N stretching vibrations of the pyrimidine ring.[2]

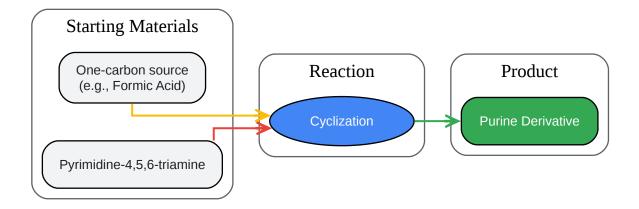
Mass Spectrometry (MS):

- Technique: Electrospray ionization (ESI) is a suitable method.
- Expected Fragmentation: The mass spectrum will show the molecular ion peak.
 Fragmentation patterns may involve the loss of amine groups and cleavage of the pyrimidine ring.

Role in Synthesis: The Traube Purine Synthesis

Pyrimidine-4,5,6-triamine is a crucial building block in the Traube purine synthesis, a widely used method for constructing the purine ring system. This pathway is fundamental in the synthesis of various purine derivatives, which are of significant interest in drug discovery.





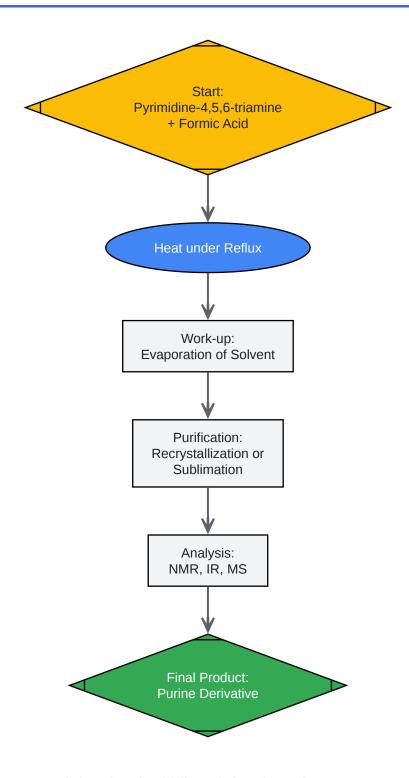
Click to download full resolution via product page

Caption: Workflow of the Traube purine synthesis.

Experimental Workflow: Synthesis of Purines

The following diagram illustrates a typical experimental workflow for the synthesis of purines using **pyrimidine-4,5,6-triamine** as a starting material.





Click to download full resolution via product page

Caption: Experimental workflow for purine synthesis.

Applications in Drug Discovery



The pyrimidine scaffold is a privileged structure in medicinal chemistry, and **pyrimidine-4,5,6-triamine** serves as a versatile building block for the synthesis of a wide range of biologically active molecules.[3][4] Its primary application is in the construction of purine analogs, which are components of DNA and RNA and are known to interact with a variety of biological targets.[3] Consequently, derivatives of **pyrimidine-4,5,6-triamine** are investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.[4] The ability to readily synthesize diverse purine libraries from this starting material makes it a valuable tool for lead discovery and optimization in drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2,4,6-Triaminopyrimidine(1004-38-2) 13C NMR spectrum [chemicalbook.com]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Recent Advances in Pyrimidine-Based Drugs PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [pyrimidine-4,5,6-triamine chemical properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090907#pyrimidine-4-5-6-triamine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com